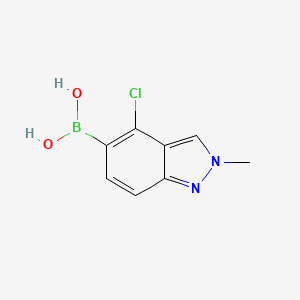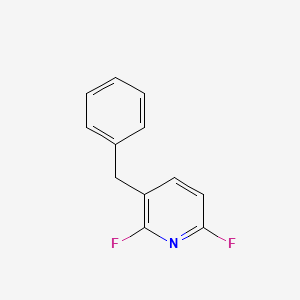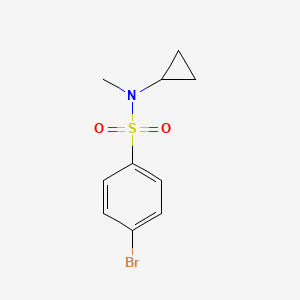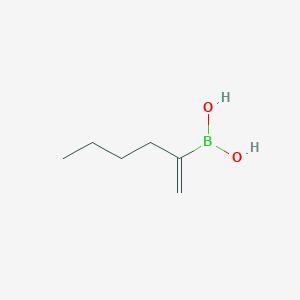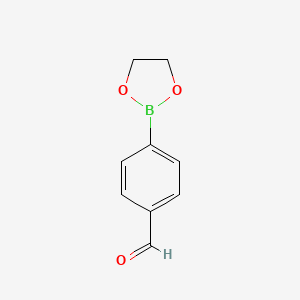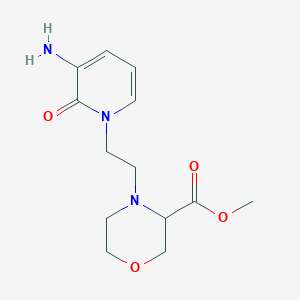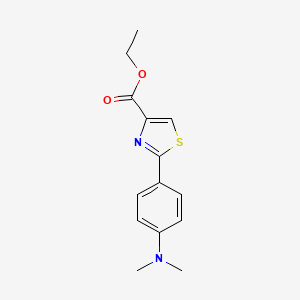amino}methyl)furan-3-carboxylate](/img/structure/B13935784.png)
Ethyl 5-({[(2,4-dichlorophenyl)sulfonyl](methyl)amino}methyl)furan-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-({(2,4-dichlorophenyl)sulfonylamino}methyl)furan-3-carboxylate is a complex organic compound that features a furan ring substituted with an ethyl ester group, a sulfonamide group, and a dichlorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-({(2,4-dichlorophenyl)sulfonylamino}methyl)furan-3-carboxylate typically involves multiple steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the ethyl ester group: This step involves esterification reactions, often using ethanol and an acid catalyst.
Attachment of the sulfonamide group: This is typically done through sulfonylation reactions, where a sulfonyl chloride reacts with an amine.
Addition of the dichlorophenyl group: This can be introduced via electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-({(2,4-dichlorophenyl)sulfonylamino}methyl)furan-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted sulfonamides.
Aplicaciones Científicas De Investigación
Ethyl 5-({(2,4-dichlorophenyl)sulfonylamino}methyl)furan-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Ethyl 5-({(2,4-dichlorophenyl)sulfonylamino}methyl)furan-3-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound could affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparación Con Compuestos Similares
Ethyl 5-({(2,4-dichlorophenyl)sulfonylamino}methyl)furan-3-carboxylate can be compared with other similar compounds:
Similar Compounds: Other sulfonamide derivatives, furan-based compounds, and dichlorophenyl-containing molecules.
Uniqueness: The combination of the furan ring, sulfonamide group, and dichlorophenyl group in a single molecule makes it unique and potentially more versatile in its applications.
Propiedades
Fórmula molecular |
C15H15Cl2NO5S |
|---|---|
Peso molecular |
392.3 g/mol |
Nombre IUPAC |
ethyl 5-[[(2,4-dichlorophenyl)sulfonyl-methylamino]methyl]furan-3-carboxylate |
InChI |
InChI=1S/C15H15Cl2NO5S/c1-3-22-15(19)10-6-12(23-9-10)8-18(2)24(20,21)14-5-4-11(16)7-13(14)17/h4-7,9H,3,8H2,1-2H3 |
Clave InChI |
UHHCLLDSVQIJRW-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=COC(=C1)CN(C)S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


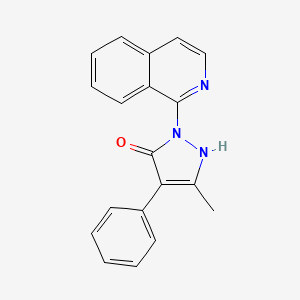
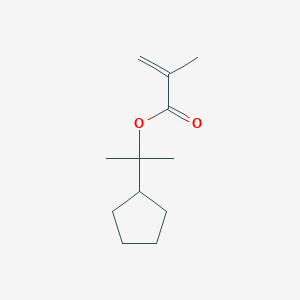
![Tert-butyl 7-(piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B13935709.png)

![2-n-Decylperhydroindeno[2,1-a]indene](/img/structure/B13935722.png)
